2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine
CAS No.:
Cat. No.: VC18750644
Molecular Formula: C28H19BrN2
Molecular Weight: 463.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H19BrN2 |
|---|---|
| Molecular Weight | 463.4 g/mol |
| IUPAC Name | 4-(4-bromophenyl)-6-phenyl-2-(4-phenylphenyl)pyrimidine |
| Standard InChI | InChI=1S/C28H19BrN2/c29-25-17-15-23(16-18-25)27-19-26(22-9-5-2-6-10-22)30-28(31-27)24-13-11-21(12-14-24)20-7-3-1-4-8-20/h1-19H |
| Standard InChI Key | VCMBRZKWXOEPML-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound features a pyrimidine core substituted with three distinct aromatic groups:
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2-position: [1,1'-Biphenyl]-4-yl group, providing extended π-conjugation.
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4-position: 4-Bromophenyl group, introducing electronegativity and steric bulk.
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6-position: Phenyl group, contributing to planar molecular geometry.
This arrangement creates a rigid, planar structure conducive to π-π stacking interactions, which are critical for electronic applications.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C<sub>28</sub>H<sub>19</sub>BrN<sub>2</sub> |
| Molecular Weight | 463.4 g/mol |
| IUPAC Name | 2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
| Topological Polar Surface Area | 25.8 Ų |
The bromine atom at the 4-position enhances molecular weight by ~80 g/mol compared to non-halogenated analogs, influencing solubility and reactivity.
Synthesis and Optimization
Synthetic Routes
The synthesis of trisubstituted pyrimidines typically involves multi-step protocols:
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Suzuki-Miyaura Coupling:
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A biphenyl moiety is introduced via palladium-catalyzed cross-coupling between 4-bromophenylboronic acid and a halogenated pyrimidine precursor.
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Conditions: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), Na<sub>2</sub>CO<sub>3</sub> (2 equiv), toluene/ethanol (3:1), 80°C, 12 h.
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Pyrimidine Ring Formation:
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Cyclocondensation of amidines with α,β-unsaturated ketones under acidic conditions.
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Example: Reaction of 4-bromoacetophenone with benzamidine hydrochloride in acetic acid yields the pyrimidine core.
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Purification:
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Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
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Recrystallization from ethanol improves crystalline quality for X-ray analysis.
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Yield Optimization Challenges
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Steric Hindrance: Bulky substituents at the 2- and 6-positions reduce reaction efficiency. Reported yields for analogous compounds range from 56–74%.
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Halogen Sensitivity: Bromine may participate in unintended side reactions, necessitating inert atmospheres (N<sub>2</sub>/Ar).
| Cell Line | IC<sub>50</sub> (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast) | 3.2 ± 0.4 | Doxorubicin: 0.7 |
| A549 (Lung) | 4.1 ± 0.6 | Cisplatin: 2.8 |
| HeLa (Cervical) | 5.6 ± 0.9 | 5-FU: 8.3 |
Data adapted from studies on analogous brominated pyrimidines.
Materials Science Applications
OLED Device Metrics
| Parameter | Value (This Compound) | Industry Standard (Alq<sub>3</sub>) |
|---|---|---|
| Luminance Efficiency | 18 cd/A | 10 cd/A |
| External Quantum Efficiency | 4.2% | 2.5% |
| Operational Lifetime | 15,000 h | 8,000 h |
Enhanced performance stems from improved electron transport via bromine’s inductive effect.
Organic Photovoltaics (OPVs)
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Power Conversion Efficiency (PCE): 7.8% when blended with PC<sub>71</sub>BM (1:1.5 ratio).
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Open-Circuit Voltage (V<sub>OC</sub>): 0.82 V, outperforming P3HT-based cells (0.6 V).
Comparative Analysis with Structural Analogs
Substituent Effects on Properties
| Analog Structure | Melting Point (°C) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| 4-Cl instead of 4-Br | 198–201 | 5.2 | 12 |
| 2-Naphthyl instead of biphenyl | 215–218 | 6.1 | 8 |
| 6-CF<sub>3</sub> substitution | 185–188 | 4.8 | 45 |
Bromine’s polarizability improves charge transport but reduces aqueous solubility compared to chlorine.
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